molecular formula C25H21Cl2NO4 B13986212 Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid

Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid

Cat. No.: B13986212
M. Wt: 470.3 g/mol
InChI Key: ZANBNMRUVUWFON-INIZCTEOSA-N
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Description

Fmoc-(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic amino acid derivative widely used in peptide synthesis. Its structure features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A photolabile protecting group for the α-amino group, enabling orthogonal deprotection during solid-phase peptide synthesis .
  • (S)-Configuration: The stereochemistry at the α-carbon is critical for maintaining peptide backbone integrity and biological activity .

This compound is particularly valuable in designing enzyme inhibitors or receptor ligands due to its dichlorinated aromatic group, which may improve target affinity compared to non-halogenated analogs .

Properties

Molecular Formula

C25H21Cl2NO4

Molecular Weight

470.3 g/mol

IUPAC Name

(2S)-2-[(2,3-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H21Cl2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m0/s1

InChI Key

ZANBNMRUVUWFON-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C(=CC=C4)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Fmoc Protection of the Amino Group

The amino group of the precursor amino acid (usually (S)-3-amino-2-propanoic acid or a related derivative) is protected using 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu). The reaction is typically performed in a basic aqueous-organic medium (e.g., sodium carbonate buffer in water/acetonitrile) to maintain the amino group in its free base form for nucleophilic attack on Fmoc-OSu.

  • Reaction conditions: Room temperature, pH > 8, stirring for 3–4 hours.
  • Solvents: Acetonitrile/water mixture.
  • Workup: Acidification to precipitate the Fmoc-protected amino acid, extraction with ethyl acetate, drying, and recrystallization.

This step yields the Fmoc-protected amino acid with high purity and enantiomeric excess (typically >95%).

Introduction of the 2,3-Dichlorobenzyl Group

The dichlorobenzyl substituent is introduced at the 2-position of the propanoic acid skeleton through one of the following methods:

  • Alkylation of the amino acid derivative: Using 2,3-dichlorobenzyl halides (e.g., bromide or chloride) as alkylating agents in the presence of a base such as sodium hydroxide or potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF).

  • Reductive amination: Reacting the amino acid or its Fmoc-protected form with 2,3-dichlorobenzaldehyde followed by reduction with sodium triacetoxyborohydride or similar reducing agents. This method allows selective formation of the benzylated amine.

Example reaction conditions for reductive amination include:

  • Solvent: DMF or dichloromethane/ethyl acetate mixture.
  • Base: Triethylamine or diisopropylethylamine (DIPEA).
  • Reducing agent: Sodium triacetoxyborohydride added portionwise at room temperature.
  • Reaction time: 3–5 hours under stirring.

After the reaction, the mixture is quenched with aqueous sodium bicarbonate, extracted, and purified by flash column chromatography to isolate the desired Fmoc-protected benzylated amino acid.

Purification and Characterization

  • Flash column chromatography is commonly employed using mixtures of ethyl acetate and petroleum ether or dichloromethane with small percentages of methanol for elution.
  • The purified compound is typically obtained as a white solid or oil with high purity (>95%) confirmed by NMR and mass spectrometry.
  • Characterization includes ^1H NMR, ^13C NMR, and sometimes ^19F NMR if fluorinated analogs are involved.
  • Enantiomeric purity is verified by chiral HPLC or optical rotation measurements.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Amino group protection Fmoc-OSu, sodium carbonate (pH > 8) Acetonitrile/water Room temperature 3–4 hours pH control critical for reaction
Introduction of dichlorobenzyl group (Alkylation) 2,3-dichlorobenzyl bromide, NaOH or K2CO3 DMF Room temperature Several hours Requires anhydrous conditions
Introduction of dichlorobenzyl group (Reductive amination) 2,3-dichlorobenzaldehyde, NaBH(OAc)3, DIPEA DMF or CH2Cl2/EtOAc Room temperature 3–5 hours Slow addition of reducing agent advised
Purification Flash chromatography EtOAc/Pet ether or MeOH/CH2Cl2 Ambient - Gradient elution for purity

Research Results and Optimization Notes

  • The Fmoc protection step is highly efficient and reproducible, yielding over 90% of protected amino acid with excellent stereochemical integrity.
  • Alkylation with 2,3-dichlorobenzyl halides requires strict control of moisture and base strength to prevent side reactions and decomposition of reagents.
  • Reductive amination offers milder conditions and better selectivity for the benzylation step but may require careful control of stoichiometry and reaction time to avoid over-reduction or side products.
  • Continuous flow photochemical bromination has been explored industrially for benzylic functionalization, offering scalability and improved mass efficiency, though specific application to this compound requires further development.
  • Recrystallization from ethyl acetate/heptane mixtures is effective for obtaining highly pure final products suitable for peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the dichlorobenzyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and the use of organic solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while reduction could lead to the formation of simpler benzyl derivatives.

Scientific Research Applications

Fmoc-(S)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic compound with applications in organic chemistry and peptide synthesis. It consists of a fluorene-based protecting group (Fmoc) attached to an amino acid backbone that features a dichlorobenzyl substituent.

General Information

  • IUPAC Name this compound
  • Molecular Formula: C18H19Cl2N3O4C_{18}H_{19}Cl_2N_3O_4
  • Molecular Weight: 456.32 g/mol
  • CAS Number: 501015-35-6
  • Purity: Typically exceeds 95% in commercial preparations

Applications

S-Fmoc-2,4-Dichloro-β-phenylalanine (a similar compound) is widely utilized in research focused on the following:

  • Peptide Synthesis: It serves as a protecting group in peptide synthesis, allowing for the selective modification of amino acids . Its stability makes it a preferred choice for researchers in organic chemistry .
  • Drug Development: Its unique structure is beneficial in the design of novel pharmaceuticals, particularly in creating compounds with enhanced bioactivity and specificity for targeted therapies .
  • Bioconjugation: It is used in bioconjugation processes, enabling the attachment of biomolecules to drugs or diagnostic agents, which is crucial in developing targeted drug delivery systems .
  • Research in Neuroscience: Its derivatives are explored in neuroscience research for their potential role in modulating neurotransmitter systems, which could lead to advancements in treating neurological disorders .
  • Material Science: Its properties are also being investigated for applications in material science, particularly in creating functionalized polymers that can be used in various industrial applications .

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The dichlorobenzyl group can interact with various enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues with Halogenated Aromatic Groups
Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications References
Fmoc-(S)-3-Amino-3-(2-chlorophenyl)propionic acid Single Cl at phenyl ring (2-position) ~389.8* Reduced lipophilicity vs. dichloro analog; used in collagenase inhibition studies .
Fmoc-(R)-3-Amino-3-(3-trifluoromethylphenyl)propionic acid CF3 group at phenyl ring (3-position) 427.4 Enhanced electron-withdrawing effects; applications in kinase inhibitor design .
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Dichlorobenzyl + alkyne chain ~316.2* IC50 = 8.2 µM (collagenase); π–π interactions with Tyr201 .

Key Findings :

  • Chlorine Position : The 2,3-dichloro substitution in the target compound may provide stronger van der Waals interactions compared to 2,4- or 2,6-dichloro isomers .
  • Electron Effects : Trifluoromethyl groups (e.g., in ) increase polarity but reduce steric bulk compared to dichlorobenzyl, affecting solubility and binding kinetics.
Analogues with Varied Protecting Groups
Compound Name Protecting Groups Molecular Weight (g/mol) Key Properties/Applications References
Fmoc-L-Dap(Alloc,Me)-OH Fmoc (α-amino), Alloc (β-amino), Me 424.45 Dual protection for branched peptides; used in β-sheet stabilization .
(S)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid Fmoc (α-amino), Boc (β-amino) 426.47 Sequential deprotection for orthogonal synthesis .
Fmoc-SS-Dab(3-Aloc)-OH Fmoc (α-amino), Alloc (γ-amino) 424.45 Extended carbon chain (butanoic acid) for conformational flexibility .

Key Findings :

  • Orthogonal Deprotection : Boc and Alloc groups allow selective removal under mild conditions, unlike the acid-labile Fmoc group .
  • Steric Effects: Methyl or allyloxycarbonyl (Alloc) groups in diamino acids (e.g., ) introduce steric hindrance, altering peptide folding dynamics.
Stereochemical Variants
Compound Name Stereochemistry Molecular Weight (g/mol) Key Properties/Applications References
Fmoc-(1R,2S)-2a* (1R,2S) diastereomer ~450.5* 6% yield; imidazole side chain for metal coordination .
Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic acid (R)-configuration + tert-butoxymethyl 409.47 Increased hydrophobicity; used in lipidated peptides .

Key Findings :

  • Diastereomer Yields : The (1R,2S) diastereomer in was obtained in higher yield (6%) than (1S,2S) (3%), highlighting synthetic challenges in stereoselective synthesis.
  • Configuration Impact : (R)-configured analogs (e.g., ) may disrupt peptide helices due to altered side-chain orientation.

Biological Activity

Fmoc-(S)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic amino acid derivative that plays a significant role in organic chemistry and peptide synthesis. Characterized by its fluorene-based protecting group (Fmoc) and a unique dichlorobenzyl side chain, this compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry.

  • Molecular Formula: C₁₈H₁₉Cl₂N₃O₄
  • Molecular Weight: 456.32 g/mol
  • CAS Number: 501015-35-6
  • Purity: Typically exceeds 95% in commercial preparations

The Fmoc group protects the amino functionality during synthesis, allowing for the sequential addition of amino acids in peptide chains, which is crucial for studying protein interactions and enzyme functions.

The biological activity of this compound primarily revolves around its interactions with specific molecular targets. The dichlorobenzyl group enhances binding affinity to proteins and enzymes, influencing their activity and function. This structural feature allows the compound to act as both a substrate and an inhibitor in enzymatic reactions, making it a valuable tool for investigating biochemical pathways.

Applications in Research

  • Peptide Synthesis : Utilized as a building block in the synthesis of peptides, facilitating studies on protein-protein interactions.
  • Enzyme Mechanisms : Investigated for its role in understanding enzyme kinetics and mechanisms due to its ability to modulate enzyme activity.
  • Therapeutic Potential : Derivatives of this compound are being explored for antimicrobial properties, which may lead to new drug developments targeting various diseases .

Cytotoxicity Studies

A comparative analysis of related compounds demonstrated varying levels of cytotoxicity against human leukemia cells (CEM). For example, certain peptide conjugates exhibited IC50 values significantly lower than standard treatments like 5-fluorouracil, indicating enhanced cytotoxic potential . Although direct data on this compound is sparse, its structural analogs provide a framework for anticipating similar biological activities.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Fmoc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acidSimilar backbone; R configurationInvestigated for enzyme interactions
Fmoc-(S)-3-amino-3-(2,3-dichlorophenyl)propanoic acidDifferent side chain; S configurationPotential antimicrobial activity
Fmoc-(S)-3-amino-2-(4-chlorobenzyl)propanoic acidDifferent side chain; S configurationEvaluated for cytotoxic effects

This table illustrates the uniqueness of this compound due to its specific positioning of functional groups and their implications on biological activity.

Q & A

Q. What are the optimal synthetic strategies for preparing Fmoc-(S)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves Fmoc protection of the amino group followed by selective benzylation. A stepwise approach using solid-phase peptide synthesis (SPPS) is recommended:

Fmoc Protection : Use Fmoc-Cl in a basic medium (e.g., NaHCO₃/DMF) to protect the primary amine .

Benzylation : Introduce the 2,3-dichlorobenzyl group via alkylation under Mitsunobu conditions (DIAD, PPh₃) to ensure stereochemical retention .

Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) resolves enantiomers and removes byproducts .
Monitor reaction progress via TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane) and confirm purity by LC-MS (expected [M+H]⁺ ~480-500 Da).

Q. How can researchers characterize the stability of this compound under SPPS conditions?

  • Methodological Answer : Stability testing involves:
  • Acid Sensitivity : Treat with 20% piperidine/DMF (standard Fmoc deprotection) for 10 min. Monitor Fmoc cleavage via UV absorbance at 301 nm .
  • Oxidative Stability : Expose to oxidizing agents (e.g., H₂O₂) to assess thioether or benzyl group integrity. Use ¹H NMR (DMSO-d₆) to detect degradation (e.g., loss of aromatic protons at δ 7.2–7.5 ppm) .
  • Thermal Stability : Heat to 40°C for 24 hr in DMF. Analyze by HPLC for decomposition products (e.g., free amine or dichlorobenzyl derivatives) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the steric and electronic effects of the 2,3-dichlorobenzyl substituent on peptide conformation?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict conformational impacts:
  • Docking : Model interactions with collagenase (PDB: 1CGL) to compare binding energies. The 2,3-dichloro substitution may enhance π-π stacking with Tyr201 (distance ~4.1 Å) vs. mono-chloro analogs .
  • MD Simulations : Run 100 ns simulations in explicit solvent (TIP3P water) to assess backbone flexibility. Cl substituents increase rigidity (RMSD <1.5 Å) due to hydrophobic packing .
    Validate predictions with circular dichroism (CD) spectroscopy (190–250 nm range) to detect α-helix or β-sheet stabilization .

Q. How do contradictory IC₅₀ values arise in enzymatic assays involving analogs of this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from:
  • Substituent Position : 2,3-dichloro vs. 2,4-dichloro analogs may exhibit varying IC₅₀ due to steric clashes (e.g., 2,3-dichloro: IC₅₀ ~10 μM vs. 2,4-dichloro: IC₅₀ ~15 μM in collagenase assays) .
  • Assay Conditions : Buffer pH (e.g., Tris-HCl vs. phosphate) affects ionization of the carboxylate group. Standardize to pH 7.4 ± 0.1 .
    Resolve via:
  • Dose-Response Curves : Use 8–12 concentration points (1 nM–100 μM) in triplicate.
  • Control Experiments : Include known inhibitors (e.g., batimastat) to validate assay sensitivity .

Q. What strategies mitigate low coupling efficiency of this compound in SPPS?

  • Methodological Answer : Low efficiency (~60–70%) may arise from steric hindrance. Optimize by:
  • Activation Reagents : Replace HBTU with COMU (0.95 equiv) for better acylation .
  • Solvent System : Use DMF/NMP (1:1) to improve solubility. Pre-activate the amino acid for 5 min before coupling .
  • Microwave Assistance : Apply 25 W at 50°C for 10 min to accelerate kinetics (yield improves to ~85%) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for the dichlorobenzyl group in different solvents?

  • Methodological Answer : Aromatic proton splitting patterns vary due to solvent polarity:
  • DMSO-d₆ : Deshields protons, causing downfield shifts (δ 7.4–7.6 ppm) with distinct coupling (J = 8 Hz for ortho-Cl) .
  • CDCl₃ : Merges signals (δ 7.2–7.3 ppm) due to reduced resolution. Confirm assignments via 2D COSY and HSQC .
    Compare with computational predictions (e.g., ACD/Labs NMR Simulator) to resolve ambiguities .

Q. Why do solubility properties of this compound vary significantly across studies, and how can this be standardized?

  • Methodological Answer : Solubility discrepancies arise from:
  • Counterion Form : Free acid vs. sodium salt (e.g., 5 mg/mL in DMF vs. 20 mg/mL as Na⁺ salt) .
  • Crystallinity : Amorphous batches (via lyophilization) dissolve faster than crystalline forms.
    Standardize by:
  • pH Adjustment : Dissolve in 1% acetic acid (pH ~3) for aqueous solutions.
  • Co-Solvents : Use 10% DMSO in water for biological assays .

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